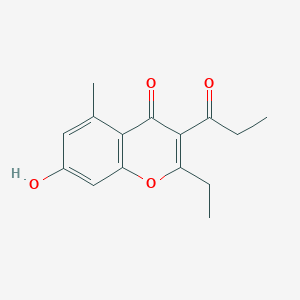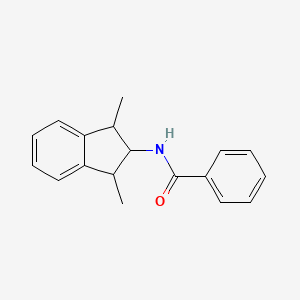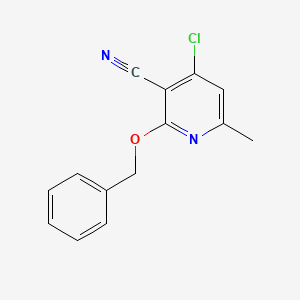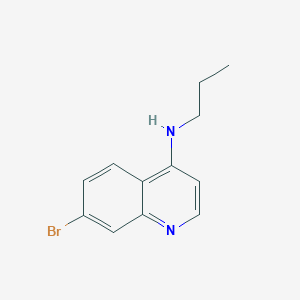
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine . The process includes the following steps:
Hydrolysis: N2-acetyl-9-(2-acetoxyethoxymethyl)guanine is hydrolyzed using monoethanolamine.
Neutralization: The resulting product is neutralized with an acid.
Filtration: The compound is isolated by filtration.
Industrial Production Methods
Industrial production of acyclovir involves similar steps but on a larger scale. The process may include additional purification steps, such as transforming acyclovir into one of its alkali metal salts and then neutralizing the salt to obtain pure acyclovir .
Chemical Reactions Analysis
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur, especially at the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of acyclovir, while substitution reactions can produce various substituted guanine derivatives .
Scientific Research Applications
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine involves its conversion to acyclovir triphosphate within infected cells. This active form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . The compound selectively targets viral-infected cells, minimizing damage to normal cells .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: Another guanine nucleoside analogue with similar antiviral properties but different pharmacokinetics.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used to treat similar viral infections.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine is unique due to its high selectivity for viral-infected cells and its low cytotoxicity . Its ability to inhibit viral DNA polymerase with minimal effects on host cells makes it a preferred choice for antiviral therapy .
Properties
CAS No. |
91898-02-1 |
|---|---|
Molecular Formula |
C10H16N6O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18) |
InChI Key |
ITUXUQYNYXPKBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)
![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)

![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)




![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)
![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)


